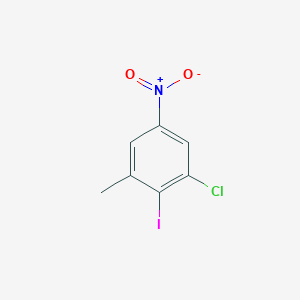

3-Chloro-2-iodo-5-nitrotoluene

Description

Significance of Aryl Halides and Nitroarenes in Contemporary Organic Synthesis

Aryl halides, which are organic compounds where a halogen atom is directly bonded to an aromatic ring, are of paramount importance in synthetic chemistry. numberanalytics.comfiveable.mewikipedia.org They serve as crucial intermediates in the production of a wide array of products, including pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comlibretexts.org The halogen atom in an aryl halide can be readily substituted by other functional groups, making them versatile building blocks for constructing more complex molecules. numberanalytics.com Their reactivity in cross-coupling reactions, often catalyzed by palladium, has revolutionized the formation of carbon-carbon bonds. fiveable.me

Nitroarenes, aromatic compounds containing one or more nitro groups, are equally significant in organic synthesis. hilarispublisher.commdpi.com They are widely used as starting materials due to their ready availability and the ease with which the nitro group can be transformed into a variety of other functional groups. hilarispublisher.commdpi.com This versatility makes them valuable in the synthesis of pharmaceuticals, dyes, and materials. hilarispublisher.commdpi.com The reduction of nitroarenes to anilines is a particularly important transformation, as anilines are key components in the production of many industrial chemicals, including those used in polyurethanes. nih.gov

Overview of Substituted Toluene (B28343) Derivatives in Chemical Research

Substituted toluene derivatives are a class of organic compounds that have a toluene core with one or more hydrogen atoms replaced by other functional groups. These derivatives are the subject of extensive research due to their wide range of applications. For instance, the selective functionalization of toluenes through methods like lateral lithiation allows for the creation of valuable aromatic derivatives. rsc.org Furthermore, rhodium-catalyzed reactions have been developed to synthesize highly substituted toluene derivatives, showcasing the ongoing innovation in this area. acs.org The study of these derivatives also extends to understanding reaction mechanisms, such as rearrangements catalyzed by aluminum chloride. acs.org

Contextualization of 3-Chloro-2-iodo-5-nitrotoluene within Polyhalogenated Aromatic Compounds

Polyhalogenated aromatic compounds (PHCs) are molecules that contain multiple halogen atoms attached to an aromatic system. wikipedia.org These compounds have found use in a vast number of manufactured products, from flame retardants to pharmaceuticals. wikipedia.orgjustia.com this compound is a specific example of a polyhalogenated aromatic compound, featuring both a chlorine and an iodine atom on the nitrotoluene framework. The presence of multiple, different halogen atoms, along with a nitro group, provides a unique chemical reactivity profile, making it a subject of interest for synthetic chemists. The destruction and transformation of such compounds are also an area of active research, with methods like electrochemical reduction being explored to convert them into less harmful substances. acs.org

Below is a table summarizing the key properties of this compound and related compounds.

| Property | This compound | 3-Chloro-5-nitrotoluene (B98224) | 2-Iodo-5-nitrotoluene (B1294305) |

| CAS Number | Not available | 16582-38-0 lookchem.com | 5326-38-5 |

| Molecular Formula | C₇H₅ClINO₂ | C₇H₆ClNO₂ lookchem.com | C₇H₆INO₂ |

| Molecular Weight | 297.48 g/mol | 171.58 g/mol nih.gov | 263.03 g/mol |

| Melting Point | Not available | 54-55 °C lookchem.com | 99-104 °C |

| Boiling Point | Not available | 253.6 °C at 760 mmHg lookchem.com | Not available |

| Density | Not available | 1.324 g/cm³ lookchem.com | Not available |

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2-iodo-3-methyl-5-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClINO2/c1-4-2-5(10(11)12)3-6(8)7(4)9/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFCNHHXMRPACAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1I)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClINO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies for 3 Chloro 2 Iodo 5 Nitrotoluene

Foundational Halogenation Approaches to Substituted Toluenes

The introduction of halogen substituents onto an aromatic ring is a cornerstone of organic synthesis. For the synthesis of 3-chloro-2-iodo-5-nitrotoluene, understanding the principles of electrophilic aromatic substitution and the factors governing regioselectivity is paramount.

Electrophilic Aromatic Substitution Reactions for Chlorine and Iodine Introduction

Electrophilic aromatic substitution (SEAr) is the primary method for introducing chlorine and iodine onto a toluene (B28343) ring. wikipedia.org This class of reactions involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org

Chlorination: The direct chlorination of toluene typically employs molecular chlorine (Cl₂) in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). masterorganicchemistry.commasterorganicchemistry.com The catalyst polarizes the Cl-Cl bond, generating a potent electrophile (Cl⁺) that is attacked by the electron-rich aromatic ring. masterorganicchemistry.com

Iodination: The iodination of aromatic rings is also an electrophilic substitution reaction. masterorganicchemistry.com Due to the lower reactivity of iodine compared to chlorine and bromine, a simple Lewis acid catalyst is often insufficient. masterorganicchemistry.com Instead, an oxidizing agent is typically required to generate a more potent iodine electrophile (I⁺). Common reagents for iodination include iodine in the presence of an oxidizing agent like nitric acid or the use of iodine monochloride (ICl). msu.edu

Regioselective Control in Halogenation Processes

The position at which the halogen is introduced on the toluene ring is dictated by the directing effects of the substituents already present. The methyl group of toluene is an activating, ortho-, para- directing group. msu.edu This means that electrophilic substitution is favored at the positions ortho (C2, C6) and para (C4) to the methyl group.

Controlling the regioselectivity to achieve the specific 2-iodo and 3-chloro substitution pattern in the target molecule is a significant challenge. Direct halogenation of toluene or a simple substituted toluene will not yield the desired product in a straightforward manner due to these directing effects. Therefore, multi-step synthetic strategies are necessary to achieve the desired substitution pattern.

Nitration Pathways and Regiochemical Considerations

The introduction of a nitro group (NO₂) onto the aromatic ring is another key step in the synthesis of this compound. This is typically achieved through electrophilic aromatic substitution using a nitrating agent. wikipedia.org

The most common nitrating agent is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). minia.edu.eg The sulfuric acid protonates the nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. minia.edu.eg

The regiochemical outcome of the nitration reaction is also governed by the directing effects of the existing substituents on the aromatic ring. Both chlorine and iodine are deactivating but ortho-, para- directing groups. The methyl group is activating and ortho-, para- directing. Therefore, the position of nitration will be influenced by the combined directing effects of the chloro, iodo, and methyl groups. The steric hindrance caused by the existing substituents will also play a crucial role in determining the final position of the nitro group.

Precursor Selection and Design for Convergent Synthesis

Given the challenges in controlling regioselectivity through direct electrophilic substitution, a more strategic and convergent synthetic approach is required. This often involves the use of precursor molecules where the desired substitution pattern can be more readily achieved. Aminotoluene derivatives are particularly valuable in this regard.

Aminotoluene Derivatives as Key Synthetic Intermediates

Aminotoluene derivatives, also known as toluidines, are versatile intermediates in the synthesis of polysubstituted aromatic compounds. The amino group (NH₂) is a strongly activating, ortho-, para- directing group. More importantly, it can be readily converted into a diazonium salt, which is an excellent leaving group and can be replaced by a wide variety of substituents, including halogens and the nitro group.

A plausible synthetic route to this compound could start from an appropriately substituted aminotoluene. For instance, a synthesis could begin with 2-methyl-4-nitroaniline. google.comgoogle.com

Diazotization-Mediated Halogenation and Nitro Group Introduction (Sandmeyer-type Reactions)

The conversion of an aromatic amino group into a diazonium salt (Ar-N₂⁺) is achieved through a process called diazotization. accessscience.com This reaction is typically carried out by treating the primary aromatic amine with sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid, such as hydrochloric acid or sulfuric acid, at low temperatures (0-5 °C). mnstate.edu

Once formed, the diazonium salt can undergo a variety of substitution reactions, many of which are catalyzed by copper(I) salts. These reactions are collectively known as Sandmeyer reactions. wikipedia.orglscollege.ac.in The Sandmeyer reaction provides a powerful method for introducing chloro, bromo, and cyano groups onto an aromatic ring. lscollege.ac.in

Introduction of Chlorine and Iodine:

Chlorination: The diazonium group can be replaced by a chlorine atom by treating the diazonium salt with copper(I) chloride (CuCl). wikipedia.orglscollege.ac.in

Iodination: The introduction of iodine does not typically require a copper catalyst. Treatment of the diazonium salt with potassium iodide (KI) is usually sufficient to replace the diazonium group with an iodine atom. organic-chemistry.org

A synthetic strategy for this compound could involve the diazotization of a suitable aminotoluene precursor, followed by sequential or concurrent introduction of the chloro and iodo groups via Sandmeyer and related reactions. For example, starting with 2-methyl-4-nitroaniline, one could introduce a chlorine atom at the 6-position, followed by deamination to yield 3-chloro-5-nitrotoluene (B98224). google.comgoogle.com Subsequent steps would then be required to introduce the iodine at the 2-position.

The following table summarizes the key reactions involved in the synthesis of this compound:

| Reaction Type | Reagents | Purpose |

| Chlorination | Cl₂, Lewis Acid (e.g., FeCl₃) | Introduction of a chlorine atom onto the aromatic ring |

| Iodination | I₂, Oxidizing Agent or ICl | Introduction of an iodine atom onto the aromatic ring |

| Nitration | HNO₃, H₂SO₄ | Introduction of a nitro group onto the aromatic ring |

| Diazotization | NaNO₂, Strong Acid (e.g., HCl) | Conversion of a primary amino group to a diazonium salt |

| Sandmeyer (Chlorination) | CuCl | Replacement of a diazonium group with a chlorine atom |

| Iodination (from diazonium) | KI | Replacement of a diazonium group with an iodine atom |

Advanced Catalytic Systems in Synthetic Transformations

Modern organic synthesis relies on a diverse array of catalytic systems to achieve high efficiency, selectivity, and functional group tolerance. For the construction of halogenated nitrotoluenes, these systems are crucial for directing the introduction of multiple substituents onto the aromatic ring.

Electrophilic aromatic halogenation is a fundamental method for installing halogen atoms onto an aromatic ring. wikipedia.org For many aromatic substrates, particularly those that are less reactive, a catalyst is required to enhance the electrophilicity of the halogenating agent. wikipedia.orglibretexts.org Lewis acids are commonly employed for this purpose, activating the halogen source to generate a more potent electrophile that can be attacked by the π-electrons of the aromatic ring. libretexts.orgscience-revision.co.ukmasterorganicchemistry.com

The mechanism involves the coordination of the Lewis acid to the halogenating agent (e.g., Cl₂, Br₂, or an N-halosuccinimide). libretexts.orgscience-revision.co.uk This polarization of the halogen-halogen or nitrogen-halogen bond creates a highly electrophilic species. libretexts.orgscience-revision.co.uk The aromatic ring then attacks this activated complex, leading to the formation of a carbocation intermediate known as an arenium ion, which subsequently loses a proton to restore aromaticity and yield the halogenated product. masterorganicchemistry.com

A variety of Lewis acids have been utilized to catalyze these transformations. Common examples include iron(III) halides (FeCl₃, FeBr₃), aluminum halides (AlCl₃), and zinc chloride (ZnCl₂). wikipedia.org More advanced catalysts such as zirconium(IV) chloride (ZrCl₄) have also been shown to be effective for the chlorination, bromination, and iodination of various aromatic compounds with N-halosuccinimides under mild conditions. researchgate.net The choice of Lewis acid can influence the reactivity and selectivity of the halogenation process.

Table 1: Common Lewis Acid Catalysts in Electrophilic Aromatic Halogenation

| Catalyst | Halogenating Agent | Substrate Type | Reference |

| FeCl₃, AlCl₃ | Cl₂, Br₂ | Benzene (B151609) derivatives | wikipedia.org |

| ZrCl₄ | NCS, NBS, NIS | Various aromatic compounds | researchgate.net |

| Iron(III) triflimide | NIS | Deactivated arenes | acs.org |

| AuCl₃ | N-Halosuccinimides | Unactivated aromatic compounds | researchgate.net |

Transition metal catalysis, particularly using copper, has become a powerful tool for the formation of carbon-halogen bonds through direct C-H bond functionalization. beilstein-journals.org These methods offer alternatives to traditional electrophilic substitution and can provide different regioselectivity. Copper catalysts are advantageous due to their low cost, high stability, and versatile reactivity. beilstein-journals.orgsemanticscholar.org

Copper-catalyzed halogenations can proceed through various oxidation states of copper, including Cu(I), Cu(II), and Cu(III). mdpi.com The reaction mechanism can involve single-electron transfer (SET) pathways, particularly for the halogenation of phenols and anilines. semanticscholar.org In some cases, the reaction proceeds via the formation of an organocopper intermediate followed by oxidative addition and reductive elimination steps. mdpi.com Copper-based systems have been successfully used for the chlorination, bromination, and iodination of a range of aromatic substrates, including phenols, anilines, and 2-arylpyridines. beilstein-journals.orgsemanticscholar.org Recently, a novel copper-dependent enzyme has been discovered that can perform halogenation, including iodination, at unactivated C-H bonds, expanding the scope of enzymatic halogenations. ucla.edu

Besides copper, other transition metals like palladium (Pd), rhodium (Rh), and ruthenium (Ru) have also been employed to catalyze C-H halogenation, offering powerful strategies for the synthesis of diverse halogenated products. beilstein-journals.org

Table 2: Examples of Copper-Catalyzed Halogenation Reactions

| Copper Catalyst | Halogen Source | Substrate | Key Feature | Reference |

| CuI | PivOH | o-arylphenols | Cascade C-H iodination and cycloetherification | beilstein-journals.org |

| Cu(OAc)₂ | LiBr | Phenols | Single-electron transfer (SET) mechanism proposed | semanticscholar.org |

| Cu(OTf)₂ | Diaryliodonium salts | Indoles | Site-selective C-H bond arylation | nih.gov |

| Cu(ClO₄)₂ | KF, LiCl, LiBr, KI | Azacalix researchgate.netarene wikipedia.orgpyridines | Halogenation via Cu(III) complex | beilstein-journals.org |

N-Iodosuccinimide (NIS) is a widely used reagent for electrophilic iodination in organic synthesis. wikipedia.org It serves as a source of an electrophilic iodine atom and is often preferred over molecular iodine due to its milder nature and easier handling. manac-inc.co.jp NIS can be used to iodinate a variety of aromatic compounds, including those that are activated (electron-rich) and, under certain conditions, those that are deactivated. organic-chemistry.orglookchem.com

The reactivity of NIS is significantly enhanced in the presence of an acid catalyst. lookchem.com Protic acids like trifluoroacetic acid (TFA) or sulfuric acid, as well as Lewis acids, can activate the NIS reagent. organic-chemistry.orglookchem.com This activation is believed to occur through protonation or coordination to the succinimide (B58015) carbonyl oxygen, which increases the electrophilicity of the iodine atom. acs.org The combination of NIS with a catalytic amount of an acid allows for the efficient and regioselective iodination of substituted aromatic compounds under mild conditions and with short reaction times. organic-chemistry.org For example, the NIS-TFA system has been shown to be a general and time-efficient method for the iodination of a wide range of mono- and disubstituted benzenes. diva-portal.org

Table 3: Activating Systems for NIS in Aromatic Iodination

| Activator/Catalyst | Substrate Scope | Conditions | Reference |

| Trifluoroacetic acid (TFA) (catalytic) | Methoxy- or methyl-substituted aromatics | Mild, short reaction times | organic-chemistry.org |

| Trifluoroacetic acid (TFA) (solvent) | Mono- and disubstituted benzenes | Room temperature | diva-portal.org |

| Trifluoromethanesulfonic acid, BF₃-H₂O | Deactivated aromatics | - | organic-chemistry.org |

| Iron(III) triflimide | Wide range of arenes | Mild conditions | acs.orgorganic-chemistry.org |

Hypervalent iodine reagents, also known as λ³-iodanes, have emerged as powerful and environmentally benign alternatives to transition metals in a variety of synthetic transformations. researchgate.netacs.org These compounds are characterized by their stability, low toxicity, and mild reactivity. nih.gov They are effective oxidants and can facilitate numerous reactions, including the functionalization of C-H bonds, oxidative coupling, and the transfer of various functional groups. nih.govresearchgate.net

In the context of aromatic functionalization, hypervalent iodine(III) reagents like phenyliodine diacetate (PIDA) and phenyliodine bis(trifluoroacetate) (PIFA) can act as oxidants to enable metal-free carbon-carbon bond formation between two unfunctionalized aromatic compounds. researchgate.net They can also serve as electrophilic group-transfer reagents, where the thermodynamic driving force for the reaction is the reduction of the iodine center from a hypervalent state to a more stable normal valent state. beilstein-journals.org Diaryliodonium salts, another class of hypervalent iodine reagents, are excellent arylating agents in coupling reactions. rsc.org The versatility of these reagents allows for a broad range of applications in the synthesis of complex aromatic structures, often with high efficiency and selectivity under metal-free conditions. researchgate.net

Scale-Up and Process Optimization Considerations in Synthesis

The transition from a laboratory-scale synthesis to large-scale industrial production presents numerous challenges, particularly for multi-step syntheses of fine chemicals like halogenated nitroaromatics. azom.comdfg.de Process optimization and scale-up require a thorough understanding of reaction kinetics, thermodynamics, and potential safety hazards. azom.com The primary goals are to maximize yield and purity while ensuring the process is robust, cost-effective, and safe. azom.comacs.org

Key considerations in the scale-up of such processes include:

Reaction Parameter Optimization: Critical process parameters such as temperature, pressure, reaction time, and catalyst loading must be carefully optimized. aragen.com Design of Experiments (DoE) is a powerful tool used to systematically study the effects of multiple variables on the reaction outcome, helping to identify optimal conditions. aragen.com

Mixing and Heat Transfer: As the reactor volume increases, efficient mixing and heat transfer become critical. aragen.com Inadequate mixing can lead to localized "hot spots" or concentration gradients, resulting in side reactions and reduced product quality. Similarly, the ability to control temperature is crucial for selectivity and safety.

Continuous Flow Processing: Continuous flow chemistry offers significant advantages over traditional batch processing for scale-up. nih.govresearchgate.net Flow reactors provide superior control over reaction parameters, enhanced heat and mass transfer, and improved safety, particularly for highly exothermic or hazardous reactions. researchgate.net This technology can lead to higher yields, better purity, and reduced reaction times. researchgate.net

Process Analytical Technology (PAT): The implementation of in-line and real-time analytical tools (e.g., NMR, IR, UV/Vis) allows for continuous monitoring of the reaction progress. nih.gov PAT enables better process understanding and control, facilitating the development of a robust and reproducible manufacturing process. aragen.comnih.gov

For the synthesis of halogenated nitroaromatics, selective hydrogenation is often a key step. The scale-up of such hydrogenations requires careful catalyst selection and process control to avoid dehalogenation, a common side reaction. acs.orgacs.org Both batch and continuous flow processes have been successfully applied, with the choice depending on the specific transformation and production scale. acs.org

Table 4: Key Parameters for Process Optimization and Scale-Up

| Parameter | Objective | Method/Technology | Reference |

| Reaction Conditions | Maximize yield, minimize byproducts | Design of Experiments (DoE) | aragen.com |

| Process Control | Ensure consistency and safety | Process Analytical Technology (PAT) | aragen.comnih.gov |

| Manufacturing Mode | Improve efficiency, safety, and control | Continuous Flow Reactors | researchgate.netresearchgate.net |

| Product Isolation | Maximize recovery and purity | Efficient filtration and drying (e.g., ANFD) | azom.com |

| Impurity Profile | Maintain product quality | Critical process parameter monitoring | aragen.com |

Reactivity Profiles and Mechanistic Investigations of 3 Chloro 2 Iodo 5 Nitrotoluene

Electrophilic Aromatic Substitution Reactivity

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for aromatic compounds. wikipedia.org The rate and regioselectivity of these reactions are profoundly influenced by the substituents present on the aromatic ring. wikipedia.org

Electronic and Steric Influence of Halogen and Nitro Substituents on Ring Activation/Deactivation

The substituents on the 3-Chloro-2-iodo-5-nitrotoluene ring collectively deactivate it towards electrophilic attack. This deactivation stems from the electron-withdrawing nature of the nitro group and the halogens. masterorganicchemistry.comgeorganics.sk

Nitro Group (-NO₂): The nitro group is a powerful deactivating group. masterorganicchemistry.com It withdraws electron density from the benzene (B151609) ring through both inductive and resonance effects, making the ring significantly less nucleophilic and thus less reactive towards electrophiles. georganics.sklkouniv.ac.in This effect is particularly pronounced at the ortho and para positions relative to the nitro group. wikipedia.org

The combined effect of one strong deactivating group (nitro) and two moderately deactivating groups (chloro and iodo) renders the this compound ring significantly less reactive in electrophilic aromatic substitution reactions.

Regioselectivity and Directing Effects of Substituents

The regioselectivity of electrophilic substitution on this compound is determined by the directing effects of the existing substituents.

Nitro Group: The nitro group is a meta-director. lkouniv.ac.in By strongly withdrawing electron density from the ortho and para positions, it makes the meta position the least deactivated and therefore the most favorable site for electrophilic attack. wikipedia.org

Halogens: Chlorine and iodine are ortho, para-directors. libretexts.org Their ability to donate a lone pair of electrons via resonance stabilizes the arenium ion intermediate when the electrophile attacks at the ortho or para positions. libretexts.org

In this compound, the directing effects of the substituents are in opposition. The methyl group at position 1, the chloro group at position 3, and the iodo group at position 2 are all ortho, para-directors, while the nitro group at position 5 is a meta-director. The outcome of an electrophilic substitution reaction will depend on the specific electrophile and reaction conditions, but generally, the positions ortho and para to the activating methyl group and the halogens, and meta to the deactivating nitro group will be favored. Steric hindrance from the bulky iodine atom at position 2 will likely disfavor substitution at the adjacent positions. numberanalytics.com

Comparative Reactivity with Other Halogenated Nitrotoluenes

The reactivity of this compound can be compared with other halogenated nitrotoluenes. For instance, the presence of iodine, a better leaving group than chlorine or bromine, makes it more reactive in certain reactions like cross-coupling. In electrophilic nitration, the distribution of isomers in nitrotoluenes shows that the deactivating nature of the nitro group dominates over the activating nature of the methyl group. masterorganicchemistry.com In comparison to dinitrobenzenes, where two strong deactivating groups are present, this compound would be expected to be more reactive, as the deactivating effect of halogens is less potent than that of a nitro group. stackexchange.com

Nucleophilic Aromatic Substitution Pathways and Potential

Aromatic compounds bearing strongly electron-withdrawing groups, such as a nitro group, are activated towards nucleophilic aromatic substitution (SNAr). georganics.sk The nitro group in this compound, positioned ortho and para to the halogen substituents, significantly enhances the ring's susceptibility to nucleophilic attack. msu.edumsu.edu

The mechanism for SNAr typically involves a two-step addition-elimination process. A nucleophile attacks the carbon atom bearing a leaving group (in this case, a halogen), forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org This intermediate is stabilized by the electron-withdrawing nitro group. masterorganicchemistry.com Subsequently, the leaving group is expelled, and the aromaticity of the ring is restored. libretexts.org

The presence of two halogens, chlorine and iodine, on the ring offers the potential for selective substitution. The carbon-iodine bond is weaker than the carbon-chlorine bond, making iodide a better leaving group. This differential reactivity can be exploited to achieve selective replacement of the iodine atom while leaving the chlorine atom intact for subsequent transformations. The rate of nucleophilic substitution is generally in the order F > Cl ≈ Br > I when the addition of the nucleophile is the rate-determining step. nih.gov

Metal-Catalyzed Cross-Coupling Reactions

The presence of a carbon-iodine bond in this compound makes it a suitable substrate for various metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura reaction is a widely used palladium-catalyzed cross-coupling reaction that joins an organoboron compound with an organic halide or triflate. mdpi.com Aryl iodides are particularly reactive substrates for this reaction. google.com

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-iodine bond of this compound to form a palladium(II) intermediate. chemrxiv.org

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center. chemrxiv.org

Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst. chemrxiv.org

The efficiency of Suzuki-Miyaura reactions can be influenced by steric effects. Bulky substituents near the reaction site can hinder the approach of the reactants and reduce the reaction rate and yield. numberanalytics.com In the case of this compound, the ortho-iodo substituent makes it amenable to coupling reactions. google.comrsc.org The presence of electron-withdrawing groups on the aryl halide, such as the nitro group in this compound, can often enhance the rate of oxidative addition. google.com The reaction conditions, including the choice of palladium catalyst, ligand, and base, are crucial for achieving high yields and selectivity. mdpi.comresearchgate.net

Interactive Data Table: Properties of Substituted Toluenes

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Melting Point (°C) |

|---|---|---|---|---|

| This compound | C₇H₅ClINO₂ | 325.48 | - | - |

| 3-Chloro-5-nitrotoluene (B98224) | C₇H₆ClNO₂ | 171.58 | 253.6 | 54-55 |

| 2-Iodo-5-nitrotoluene (B1294305) | C₇H₆INO₂ | 263.03 | - | - |

| Toluene (B28343) | C₇H₈ | 92.14 | 110.6 | -95 |

| Chlorobenzene | C₆H₅Cl | 112.56 | 131.7 | -45 |

| Nitrobenzene | C₆H₅NO₂ | 123.11 | 210.9 | 5.7 |

Role of Iodine as an Activated Leaving Group in Cross-Coupling

The presence of an iodine atom at the 2-position of this compound significantly influences its reactivity in cross-coupling reactions. Iodine is a superior leaving group compared to other halogens like chlorine and bromine. This enhanced reactivity is attributed to the lower bond strength of the C-I bond and the greater polarizability of the iodine atom, which facilitates oxidative addition to metal catalysts, a critical step in many cross-coupling catalytic cycles.

In transition metal-catalyzed reactions, such as Suzuki-Miyaura, Heck, and Negishi couplings, the carbon-iodine bond is preferentially cleaved over the carbon-chlorine bond. chemie-brunschwig.ch This chemoselectivity allows for the selective functionalization of the aromatic ring at the position of the iodine atom. For instance, in palladium-catalyzed Suzuki-Miyaura couplings, the iodo-substituted aromatic compound readily reacts with boronic acids, leaving the chloro substituent intact for subsequent transformations. chemie-brunschwig.ch The electron-withdrawing nature of the nitro group further activates the aromatic ring towards these coupling reactions.

Research has demonstrated that iodo derivatives consistently exhibit higher reactivity and achieve better yields in cross-coupling reactions compared to their chloro or bromo counterparts. This makes this compound a valuable building block for the synthesis of highly substituted aromatic compounds. The ability to perform sequential cross-coupling reactions by first targeting the iodine and then the chlorine atom provides a powerful strategy for constructing complex molecular architectures.

Transformations of the Nitro Group

The nitro group of this compound is a key functional handle that can be transformed into a variety of other functionalities, most notably an amino group.

The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis. unimi.it This conversion is typically achieved through catalytic hydrogenation. Common catalysts for this reaction include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. unimi.itgoogle.com The reaction is generally carried out under a hydrogen atmosphere, often at elevated pressures and temperatures. google.com

The choice of catalyst and reaction conditions can be crucial to avoid undesired side reactions, such as dehalogenation. While palladium catalysts are highly effective for nitro group reduction, they can also promote the cleavage of carbon-halogen bonds, particularly the more reactive C-I bond. chemrxiv.org Therefore, careful optimization of the reaction parameters is necessary to achieve selective reduction of the nitro group while preserving the halogen substituents. The use of specific additives or catalyst poisons can sometimes be employed to suppress dehalogenation. google.com

Table 1: Catalytic Systems for Nitro Group Reduction

| Catalyst | Reducing Agent | Typical Conditions | Selectivity Notes |

|---|---|---|---|

| Pd/C | H₂ | Room temperature to 100°C, 1-50 atm | Highly efficient, but may cause dehalogenation. unimi.itchemrxiv.org |

| Pt/C | H₂ | Room temperature to 100°C, 1-50 atm | Often shows good selectivity for nitro reduction. unimi.it |

| Raney Ni | H₂ | Room temperature to 100°C, 1-50 atm | A cost-effective alternative to precious metal catalysts. unimi.it |

| Fe/HCl | - | Reflux | A classic method, often used for its low cost. unimi.it |

| SnCl₂/HCl | - | Room temperature | A stoichiometric reducing agent, useful in laboratory scale. |

Chemoselective reduction of the nitro group in the presence of other reducible functional groups, such as the chloro and iodo substituents, is a significant challenge. Various methods have been developed to address this, including the use of specific catalytic systems and biocatalysis.

For instance, certain gold-based catalysts have shown high chemoselectivity for the reduction of nitro groups in the presence of halogens. researchgate.net Similarly, biocatalytic approaches using nitroreductase enzymes offer a high degree of selectivity under mild reaction conditions. nih.govnih.gov These enzymes can selectively reduce the nitro group to a hydroxylamino or amino group without affecting the halogen atoms. nih.govnih.gov One study highlighted the use of Ralstonia eutropha JMP134, which contains a nitroreductase capable of the chemoselective reduction of the nitro group in 2-chloro-5-nitrophenol. nih.gov Such biocatalytic systems are advantageous due to their high selectivity and environmentally benign nature. nih.gov

Reactivity of Halogen Atoms

The two halogen atoms on the aromatic ring of this compound exhibit differential reactivity, which can be exploited for selective transformations.

Selective dehalogenation, the removal of a halogen atom, can be achieved under specific reaction conditions. Due to the weaker C-I bond compared to the C-Cl bond, the iodine atom can be selectively removed. chemrxiv.org This can be accomplished through catalytic hydrogenation, where the choice of catalyst and reaction conditions plays a critical role. For example, using a rhodium or nickel catalyst can facilitate selective deiodination over dechlorination. chemrxiv.org Mechanochemical methods have also been shown to achieve selective dehalogenation. chemrxiv.org

Halogen-metal exchange is a powerful tool for the functionalization of aryl halides. This reaction typically involves the treatment of the aryl halide with an organolithium or Grignard reagent, resulting in the replacement of the halogen with a metal. msu.edu In the case of this compound, the greater reactivity of the iodine atom allows for selective halogen-metal exchange at the 2-position. uni-muenchen.de

The resulting organometallic intermediate can then be reacted with a variety of electrophiles to introduce a wide range of functional groups. This strategy provides a versatile route to highly substituted nitroaromatics that can be further elaborated through transformations of the nitro group and the remaining chloro substituent. The reaction is typically performed at low temperatures to prevent side reactions. uni-muenchen.de

Influence of Halogen Size and Electronegativity on Ring Reactivity

The reactivity of the aromatic ring in this compound is intricately governed by the electronic and steric properties of its substituents, particularly the chlorine and iodine atoms. The interplay between halogen size, electronegativity, inductive effects, and resonance effects dictates the electron density of the ring and its susceptibility to attack by electrophiles or nucleophiles.

The degree of this deactivation, however, is modulated by the specific properties of each halogen. msu.edu Electronegativity and atomic size are the primary determinants of a halogen's influence on ring reactivity.

| Halogen | Pauling Electronegativity | Covalent Radius (pm) | Van der Waals Radius (pm) |

|---|---|---|---|

| Fluorine (F) | 3.98 | 71 | 147 |

| Chlorine (Cl) | 3.16 | 99 | 175 |

| Bromine (Br) | 2.96 | 114 | 185 |

| Iodine (I) | 2.66 | 133 | 198 |

In the context of electrophilic substitution, the order of reactivity for halogen-substituted benzene rings generally follows the order of electronegativity: F > Cl > Br > I. msu.edu The ring substituted with the more electronegative halogen is less deactivated and therefore more reactive. msu.edulibretexts.org Conversely, as the size of the halogen atom increases, the reactivity of the ring decreases. libretexts.org This is attributed to poorer orbital overlap between the larger p-orbitals of heavier halogens (like iodine) and the carbon p-orbital of the benzene ring, which weakens the resonance donation effect.

In this compound, both halogens deactivate the ring. However, chlorine, being more electronegative than iodine, exerts a stronger inductive pull. At the same time, the resonance donation from chlorine's lone pairs is more effective than that from iodine due to better orbital size matching with carbon. The net result is that chlorine is a less deactivating substituent than iodine. This is compounded by the steric bulk of the large iodine atom, which can hinder the approach of reactants, particularly at the adjacent C-3 position. msu.edu

The situation is different in nucleophilic aromatic substitution (SNAr). This type of reaction is facilitated by the presence of strong electron-withdrawing groups, such as the nitro group at the C-5 position, which can stabilize the intermediate negative charge (Meisenheimer complex). msu.edugeorganics.sk In SNAr reactions, the halogen acts as the leaving group. The ability of a halogen to function as a leaving group is related to the strength of the carbon-halogen bond and the stability of the resulting halide anion. Generally, the leaving group ability of halogens is the reverse of their electronegativity: I > Br > Cl > F. The C-I bond is weaker and longer than the C-Cl bond, making iodine a superior leaving group in many nucleophilic substitution reactions. arkat-usa.org

Computational studies on related halogenated nitrotoluenes support these principles. For instance, a Density Functional Theory (DFT) analysis of halogen-substituted 2-nitrotoluenes revealed that the iodine-substituted molecule possessed the highest chemical reactivity and the lowest HOMO-LUMO energy gap, suggesting a greater propensity for charge transfer and reaction. uou.ac.in Another DFT study comparing 2-iodo-5-nitrotoluene and 2-chloro-5-nitrotoluene (B86962) provided comparative data on their molecular geometries, which are influenced by the electronic and steric properties of the respective halogens. ijceronline.com

| Halogen Property | Effect on Ring Reactivity (Electrophilic Substitution) | Effect on Ring Reactivity (Nucleophilic Substitution) |

|---|---|---|

| Electronegativity (Cl > I) | Stronger inductive withdrawal (-I) deactivates the ring. Chlorine's higher electronegativity makes it more deactivating via induction, but overall it is a less deactivating substituent than iodine because its resonance effect is stronger. msu.edu | Influences leaving group ability. Less electronegative halogens are generally better leaving groups. |

| Atomic Size (I > Cl) | Larger size leads to poorer orbital overlap for resonance donation (+R), decreasing reactivity. libretexts.org Introduces steric hindrance, potentially directing reactants away from adjacent positions. msu.edu | A larger atom forms a weaker, longer bond with carbon, making it a better leaving group. Iodine is a better leaving group than chlorine. |

Therefore, in this compound, the chlorine and iodine atoms have distinct and opposing influences on the ring's reactivity depending on the reaction type. For electrophilic attack, the entire ring is deactivated, with the iodine atom having a greater deactivating effect than the chlorine atom. For nucleophilic substitution, the powerful activating effect of the nitro group is paramount, and the iodine at the C-2 position represents the most probable site for substitution due to its superior leaving group ability compared to the chlorine at C-3.

Computational and Theoretical Chemical Investigations of 3 Chloro 2 Iodo 5 Nitrotoluene

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations have proven to be invaluable tools for elucidating the molecular structure and electronic properties of complex organic molecules like 3-chloro-2-iodo-5-nitrotoluene. These computational methods provide insights that complement experimental data and aid in understanding the molecule's behavior.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, particularly at the B3LYP/DGTZVP level, have been employed to determine its optimized bond lengths and bond angles in the ground state. ijceronline.com

Studies on the closely related molecule, 2-iodo-5-nitrotoluene (B1294305) (2I5NT), using DFT and Hartree-Fock (HF) methods, provide comparative insights into the geometric parameters. researchgate.net For instance, the calculated bond lengths for the C-C bonds within the benzene (B151609) ring typically range from approximately 1.39 to 1.42 Å. ijceronline.comresearchgate.net The C-Cl bond length is influenced by the other substituents on the ring. In a similar molecule, 2-chloro-5-nitrotoluene (B86962), the C-Cl bond length has been computationally determined. The C-I bond is notably longer due to the larger atomic radius of iodine. ijceronline.com For 2I5NT, the C-I bond length was calculated to be around 2.14 Å. researchgate.net The C-N bond of the nitro group is typically around 1.47-1.48 Å, and the N-O bonds are approximately 1.24-1.28 Å. researchgate.net

The bond angles are also influenced by the steric and electronic effects of the substituents. The presence of bulky iodine and chloro groups adjacent to each other and the electron-withdrawing nitro group can cause distortions from the ideal 120° angles of a perfect hexagon. For example, in 2I5NT, the C2-C1-C6 angle was computed to be around 122°. researchgate.net

Table 1: Selected Optimized Geometric Parameters of 2-Iodo-5-nitrotoluene (2I5NT) Calculated by DFT and HF Methods. researchgate.net

| Parameter | Bond/Angle | DFT (Å/°) | HF (Å/°) |

| Bond Length | C1-C2 | 1.4035 | 1.3876 |

| C-I | 2.1398 | 2.1289 | |

| C-N | 1.4754 | 1.4618 | |

| N-O | 1.2799 | 1.2391 | |

| Bond Angle | C2-C1-C6 | 122.0963 | 122.2854 |

| C2-C1-N15 | 118.9994 | 118.9280 |

Normal Coordinate Analysis (NCA) is a computational technique used to understand the vibrational modes of a molecule. researchgate.net It involves the calculation of potential energy distributions (PEDs), which describe the contribution of each internal coordinate (like bond stretching or angle bending) to a particular vibrational mode. researchgate.net This analysis is crucial for the accurate assignment of bands in the infrared (IR) and Raman spectra. ijceronline.comresearchgate.net

For substituted toluenes, the vibrational modes can be complex. For 2-iodo-5-nitrotoluene, NCA has been performed to assign the observed vibrational frequencies. researchgate.net The C-H stretching modes of the methyl group and the aromatic ring are typically observed in the high-frequency region (around 3000 cm⁻¹). ijceronline.com The nitro group has characteristic symmetric and asymmetric stretching vibrations. For instance, the NO₂ asymmetric stretching mode is often found around 1520 cm⁻¹. The C-I stretching vibration is expected at a lower frequency due to the heavy mass of the iodine atom. ijceronline.com

The PEDs help to resolve ambiguities in assignments where multiple internal coordinates contribute to a single vibrational mode. For example, a particular frequency might be a mixture of C-C stretching and C-H in-plane bending. researchgate.net

Table 2: Selected Calculated Vibrational Frequencies and PEDs for 2-Iodo-5-nitrotoluene (2I5NT). researchgate.net

| Calculated Frequency (cm⁻¹) | IR Intensity | Raman Activity | PED (%) |

| 3048 | 13.7109 | 164.197 | 100CH3ops |

| 1639 | 19.8832 | 67.6479 | 58CH3ss+40CH3ops |

| 1511 | 11.6824 | - | 62CH3opr+21CH3ipr+8CH3ipb |

| 1364 | 21.9653 | 3.1524 | 53NO2as+20rCC+12CHipb |

| 1268 | 366.255 | 717.837 | 46CHipb+8rCN+15NO2ss+6NO2sci+5rCC |

Natural Bond Orbital (NBO) analysis provides a framework for understanding intramolecular delocalization and hyperconjugative interactions. researchgate.net It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying their stabilization energy (E(2)). researchgate.net

For the related 2-iodo-5-nitrotoluene, NBO analysis has been performed to understand these interactions. researchgate.net The stabilization energies calculated from NBO analysis provide quantitative insight into the strength of these intramolecular charge transfers.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. ijceronline.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. ijceronline.comresearchgate.net A smaller gap suggests that the molecule is more reactive.

For substituted toluenes like this compound, the distribution of the HOMO and LUMO across the molecule indicates the likely sites for electrophilic and nucleophilic attack. In general, the electron-withdrawing nitro group tends to lower the energy of the LUMO, making the aromatic ring more susceptible to nucleophilic attack. epa.gov The HOMO is often localized on the more electron-rich parts of the molecule.

Computational studies on 2-iodo-5-nitrotoluene and 2-chloro-5-nitrotoluene have shown that the HOMO-LUMO energy gap is a useful parameter for analyzing the transition profile of these molecules. ijceronline.com For 2-iodo-5-nitrotoluene, the HOMO-LUMO energy gap has been calculated to be 4.26 eV, while for 2-chloro-5-nitrotoluene, it is 4.62 eV. ijceronline.com Another study on 2-iodo-5-nitrotoluene reported a HOMO-LUMO gap of 6.66 eV. researchgate.net These values can be used to compare the relative reactivity of these compounds.

Table 3: Calculated HOMO-LUMO Energies and Energy Gaps for Related Nitrotoluene Derivatives. ijceronline.com

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| 2-Iodo-5-nitrotoluene | - | - | 4.26 |

| 2-Chloro-5-nitrotoluene | - | - | 4.62 |

Theoretical Prediction of Reaction Pathways and Chemoselectivity

Computational chemistry can be used to predict the most likely pathways for chemical reactions and to understand the factors that control chemoselectivity. For a molecule with multiple functional groups like this compound, predicting which group will react under specific conditions is crucial.

The presence of chloro, iodo, and nitro groups offers several potential reaction sites. The nitro group can be reduced to an amino group. The halogen atoms can participate in substitution reactions. The iodine atom, being a better leaving group than chlorine, is more susceptible to nucleophilic substitution and is often utilized in metal-catalyzed cross-coupling reactions.

Theoretical calculations, such as DFT, can be used to model the transition states of different possible reaction pathways. By comparing the activation energies of these pathways, the most favorable reaction can be predicted. For instance, calculations can help determine whether a nucleophile will preferentially attack the carbon bearing the iodine or the chlorine atom. These predictions are valuable for designing synthetic routes to new compounds.

Computational Approaches for Spectroscopic Parameter Prediction (e.g., NMR, Infrared, Raman)

Computational methods are increasingly used to predict spectroscopic parameters, which can aid in the identification and characterization of new compounds. arxiv.orgarxiv.org

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C NMR spectra. These predictions are based on calculating the magnetic shielding of each nucleus in the molecule's computed geometry. While there can be discrepancies between calculated and experimental values, they are often accurate enough to help in the assignment of complex spectra. liverpool.ac.uk

Infrared and Raman Spectroscopy: As discussed in the context of Normal Coordinate Analysis, computational methods like DFT can be used to calculate the vibrational frequencies and intensities of IR and Raman spectra. ijceronline.comresearchgate.netnih.gov These calculated spectra can be compared with experimental spectra to confirm the structure of a synthesized compound. researchgate.net The development of machine learning models integrated with first-principles calculations is enhancing the accuracy of predicted IR spectra. arxiv.orgarxiv.org These methods can even account for anharmonic effects, providing a faster alternative to more laborious calculations. arxiv.org

Spectroscopic Characterization Methodologies for Structural Elucidation and Reaction Monitoring

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides critical insights into the functional groups present in the 3-Chloro-2-iodo-5-nitrotoluene molecule.

Infrared (IR) Spectroscopy is particularly useful for identifying characteristic vibrations of the nitro (NO₂) group. The asymmetric stretching vibration of the NO₂ group typically appears in the range of 1570–1485 cm⁻¹, while the symmetric stretching vibration is observed between 1370–1320 cm⁻¹. ijceronline.com For nitrotoluene derivatives, a strong absorption band around 1520 cm⁻¹ is indicative of the asymmetric NO₂ stretch. The C-I stretching vibration is expected at a much lower frequency, around 500 cm⁻¹. Other vibrations, such as C-H and C-C stretching and bending modes within the aromatic ring, also contribute to the unique IR spectral fingerprint of the molecule.

Raman Spectroscopy complements IR spectroscopy and is also employed for the vibrational analysis of substituted toluenes. core.ac.uk Theoretical studies using Density Functional Theory (DFT) have been used to calculate the vibrational spectra (IR and Raman) of related compounds like 2-iodo-5-nitrotoluene (B1294305) (2I5NT) and 2-chloro-5-nitrotoluene (B86962) (2Cl5NT), showing good agreement with experimental data for many normal modes. ijceronline.comresearchgate.net For instance, in a study of 2I5NT, the NO₂ symmetric stretching was assigned to scaled frequencies at 1266 and 1359 cm⁻¹, while the antisymmetric stretching was assigned to 1398 cm⁻¹ and 1566 cm⁻¹. ijceronline.com These computational approaches aid in the precise assignment of observed spectral bands. researchgate.net

A summary of key vibrational frequencies for related nitrotoluene compounds is presented below:

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Compound Reference |

| NO₂ Asymmetric Stretch | 1570–1485 | General Nitrotoluenes |

| NO₂ Symmetric Stretch | 1370–1320 | General Nitrotoluenes |

| NO₂ Asymmetric Stretch | ~1520 | 2-Iodo-5-nitrotoluene |

| C-I Stretch | ~500 | 2-Iodo-5-nitrotoluene |

| NO₂ Symmetric Stretch | 1266, 1359 (scaled) | 2-Iodo-5-nitrotoluene |

| NO₂ Antisymmetric Stretch | 1398, 1566 (scaled) | 2-Iodo-5-nitrotoluene |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Rotational Isomerism Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise arrangement of atoms within a molecule. Both ¹H NMR (proton) and ¹³C NMR (carbon-13) are instrumental in confirming the substitution pattern on the toluene (B28343) ring of this compound. The chemical shifts and coupling patterns of the aromatic protons and carbons provide definitive evidence for the relative positions of the chloro, iodo, nitro, and methyl groups.

Studies on related halotoluenes have demonstrated the utility of NMR in investigating rotational isomerism . cdnsciencepub.com For instance, research on fluorinated and chlorinated benzalchlorides has shown that long-range spin-spin coupling constants between side-chain protons and ring protons or fluorine nuclei are stereospecific and can be used to determine the preferred conformation of the molecule in solution. cdnsciencepub.com While specific studies on the rotational isomerism of this compound are not detailed in the provided context, the principles from related compounds suggest that NMR would be the primary tool for such investigations.

Mass Spectrometry (MS) Applications in Compound Identification

Mass Spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) can precisely confirm its molecular weight. The NIST WebBook lists the molecular weight of the non-nitrated parent compound, 3-Chloro-2-iodotoluene, as 252.480 g/mol . nist.gov

The fragmentation pattern observed in the mass spectrum provides additional structural information. The molecule will break apart in a predictable manner upon ionization, and the resulting fragment ions are characteristic of the compound's structure. This fragmentation data, combined with the accurate mass measurement, serves as a robust method for identifying this compound and distinguishing it from its isomers. nist.gov

Chromatographic Techniques for Analysis and Purification

Chromatographic methods are essential for separating this compound from reaction mixtures, byproducts, and starting materials, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis and purification of non-volatile or thermally sensitive compounds like substituted nitrotoluenes. A reverse-phase (RP) HPLC method can be employed for the analysis of related compounds such as 3-Chloro-2-nitrotoluene. sielc.com Such methods typically use a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or, for MS compatibility, formic acid. sielc.com The retention time of the compound under specific HPLC conditions is a key identifier and can be used to quantify its purity by comparing the peak area to that of a known standard.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a highly effective tool for analyzing volatile and semi-volatile organic compounds. amazonaws.com It is suitable for the analysis of nitrotoluene isomers and can be used to determine the purity of this compound. bibliotekanauki.pl In a typical GC-MS analysis, the sample is vaporized and separated on a capillary column before being detected by the mass spectrometer, which provides both molecular weight and fragmentation information for positive identification. amazonaws.comrsc.org This technique is widely used for screening and quantifying various organic compounds, including halogenated and nitrated aromatics, in complex mixtures. amazonaws.comnih.gov

Advanced Synthetic Applications of 3 Chloro 2 Iodo 5 Nitrotoluene As a Building Block

Precursor in Complex Organic Synthesis

As a foundational precursor, 3-Chloro-2-iodo-5-nitrotoluene serves as a starting point for intricate multi-step syntheses. Organic building blocks are fundamental components used to construct more complex molecules and are essential in fields like pharmaceuticals and materials science. cymitquimica.com The utility of this compound lies in the differential reactivity of its substituents. The carbon-iodine bond is significantly more reactive in palladium-catalyzed reactions than the carbon-chlorine bond, allowing for selective functionalization at the 2-position. Subsequently, the nitro group can be reduced to an amine, which can then be transformed into a wide array of other functionalities or used as a key element in the formation of heterocyclic rings. This stepwise approach is crucial for building complex target molecules with precise control over the substitution pattern.

Synthesis of Heterocyclic Compounds

The scaffold of this compound is particularly well-suited for the synthesis of diverse heterocyclic compounds, which are core structures in many biologically active molecules. ekb.eguomus.edu.iqrsc.org The ortho-positioning of the methyl and iodo groups, along with the nitro group, provides a template for various cyclization strategies to form fused and non-fused ring systems.

Nitrotoluenes are established precursors for the synthesis of the indole (B1671886) nucleus, a privileged scaffold in medicinal chemistry. rsc.orgtsijournals.comresearchgate.net One of the most prominent methods, the Leimgruber-Batcho indole synthesis, begins with a nitrotoluene. tsijournals.com Applying this strategy to this compound would involve an initial reaction of the methyl group to form an enamine intermediate, for example, by condensation with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). The subsequent step is a reductive cyclization, where the nitro group is reduced (e.g., using iron in acetic acid or catalytic hydrogenation), leading to the spontaneous cyclization of the resulting amine onto the enamine to form the indole ring. tsijournals.com This pathway would yield a highly substituted 4-chloro-7-iodo-6-nitroindole, a complex heterocyclic building block not readily accessible through other methods. The Fischer indole synthesis is another classical method that utilizes arylhydrazones, which can be prepared from precursors derived from nitrotoluenes. rsc.orgbhu.ac.in

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds with significant applications in medicinal chemistry and materials science. nih.govrsc.org The synthesis of these structures often involves the reaction of an aminopyridine with an α-haloketone or a related synthon. More advanced methods utilize metal-catalyzed cross-coupling reactions.

A relevant study by Bakherad et al. demonstrated a palladium-copper co-catalyzed synthesis of 2-substituted imidazo[1,2-a]pyridines from 2-amino-1-(2-propynyl)pyridinium bromide and various aryl iodides in water. tandfonline.com The reaction using the closely related 2-iodo-5-nitrotoluene (B1294305) proceeded efficiently, highlighting the utility of the iodo-nitrotoluene scaffold in this transformation. tandfonline.com The presence of an electron-withdrawing nitro group on the aryl iodide was found to be beneficial for the reaction. tandfonline.com Adapting this methodology to this compound would be expected to produce the corresponding 2-(3-chloro-2-methyl-5-nitrophenyl)imidazo[1,2-a]pyridine.

| Entry | Aryl Halide | Base | Catalyst System | Yield (%) |

| 1 | 2-Iodo-5-nitrotoluene | Cs₂CO₃ | Pd(PPh₃)₂Cl₂ / CuI | 84 |

Data adapted from a study on a related substrate, 2-iodo-5-nitrotoluene. tandfonline.com

Oxindoles are another important class of heterocyclic compounds, with many derivatives exhibiting potent biological activity. whiterose.ac.uk A common synthetic route to oxindoles involves the reduction and cyclization of 2-nitrophenylacetic acids. google.com this compound can serve as a precursor to the required 4-chloro-3-iodo-5-nitrophenylacetic acid. This transformation would involve the selective oxidation of the benzylic methyl group to a carboxylic acid, a reaction that can be achieved using strong oxidizing agents like potassium permanganate (B83412) or chromic acid. Following the synthesis of the nitrophenylacetic acid intermediate, a reduction of the nitro group, typically with zinc or iron in an acidic medium, would trigger cyclization to furnish the corresponding 7-chloro-4-iodo-6-nitro-1,3-dihydro-2H-indol-2-one. google.com

Intermediate in the Preparation of Specialized Organic Intermediates (e.g., isocyanates)

Beyond its use in building complex final targets, this compound is an intermediate for preparing other specialized organic reagents. A key example is its conversion to the corresponding isocyanate. Isocyanates are highly reactive functional groups that are themselves valuable building blocks for synthesizing ureas, carbamates, and other nitrogen-containing compounds. thieme-connect.de

A patented process outlines the conversion of 3-chloro-5-nitrotoluene (B98224) into 3-chloro-5-methylphenylisocyanate. google.comgoogleapis.com This two-step sequence is directly applicable to this compound. The first step is the reduction of the nitro group to an amine. This can be accomplished using various methods, such as catalytic hydrogenation with Raney nickel or reduction with tin(II) chloride. googleapis.com The resulting 5-amino-3-chloro-2-iodotoluene is then converted to the isocyanate by treatment with phosgene (B1210022) or a phosgene equivalent, such as triphosgene, often in the presence of a non-nucleophilic base. google.comgoogleapis.com

| Step | Starting Material | Reagents | Product |

| 1. Reduction | This compound | SnCl₂·2H₂O, Ethanol | 5-Amino-3-chloro-2-iodotoluene |

| 2. Phosgenation | 5-Amino-3-chloro-2-iodotoluene | Triphosgene, Triethylamine, Toluene (B28343) | 3-Chloro-2-iodo-5-isocyanatotoluene |

This synthetic sequence is adapted from patented procedures for the non-iodinated analogue. google.comgoogleapis.com

Strategic Component in the Development of New Synthetic Methodologies

The unique electronic and steric properties of this compound make it a strategic tool for developing and validating new synthetic methodologies. The presence of three distinct and electronically different halogen and nitro substituents on the aromatic ring provides a challenging and informative substrate for testing the selectivity and scope of new catalytic systems. For example, developing a catalyst that can selectively activate the C-Cl bond in the presence of a C-I bond would be a significant methodological advance. Furthermore, the compound can be used to probe the mechanisms of electrophilic and nucleophilic aromatic substitution reactions, where the interplay of the directing effects of the methyl, nitro, chloro, and iodo groups can provide valuable mechanistic insights. mdpi.com Its use in one-pot, multi-reaction sequences, where different functional groups are addressed in a specific order, showcases its role in advancing the efficiency and elegance of modern synthetic chemistry. researchgate.net

Environmental Chemical Transformations and Degradation Pathways

Bioremediation Approaches for Aromatic Contaminants with Relevance to Halogenated Nitrotoluenes

Bioremediation utilizes microorganisms to break down environmental pollutants. dtic.mil For aromatic contaminants like halogenated nitrotoluenes, both aerobic (oxygen-present) and anaerobic (oxygen-absent) bioremediation strategies are relevant. frtr.govabdn.ac.uk

Aerobic Bioremediation: In the presence of oxygen, microorganisms can degrade halogenated aromatic compounds by adding hydroxyl groups to the aromatic ring using mono- or dioxygenase enzymes. nih.gov This often leads to the formation of a (halo)catechol intermediate, which is then further broken down. nih.gov The ortho-cleavage pathway of this intermediate typically results in complete mineralization, while the meta-cleavage pathway can produce toxic metabolites. nih.goviaea.org Some bacteria can oxidatively remove the nitro group from nitrotoluenes without prior reduction. cdc.gov For example, a Pseudomonas sp. strain has been shown to use 2,4-dinitrotoluene (B133949) as a sole carbon source by oxidatively removing the nitro groups. cdc.gov

Anaerobic Bioremediation: Under anaerobic conditions, microorganisms can use halogenated aromatic compounds as electron acceptors in a process called reductive dehalogenation. nih.govepa.gov This pathway is particularly effective for highly halogenated compounds. epa.gov Bench and pilot-scale studies have demonstrated the effectiveness of anaerobic microbial degradation for nitrotoluenes in contaminated soils. frtr.govabdn.ac.uk The process can convert the contaminants into less hazardous substances. epa.gov For instance, under anaerobic conditions, dinitrotoluenes can be reduced to aminonitrotoluenes and eventually to diaminotoluene. cdc.gov

Factors Influencing Bioremediation: The success of bioremediation depends on various environmental factors, including the presence of suitable microorganisms, temperature, pH, and the availability of nutrients and electron acceptors (like oxygen or nitrate). dtic.milabdn.ac.uk Sometimes, the addition of nutrients or an easily degradable carbon source (cometabolism) is necessary to stimulate the degradation of the target contaminant. cdc.gov

Research on Controlled Release and Recovery of Organoiodine Compounds in Chemical Processes

The recovery and reuse of organoiodine compounds from industrial processes are important for both economic and environmental reasons. nih.gov Recent research has focused on developing materials that can selectively adsorb and then release these compounds in a controlled manner. nih.govacs.orgnih.govresearchgate.net

One promising approach involves the use of polymer microspheres. nih.govacs.orgnih.govresearchgate.net For example, microspheres made from poly(2-methoxyethyl acrylate)-analogue polymers have been shown to selectively adsorb organoiodine compounds from water. nih.govacs.orgnih.govresearchgate.net The side chains of these polymers act as halogen-bonding sites, showing a specific affinity for iodine. nih.govacs.orgnih.govresearchgate.net

A key feature of these polymer microspheres is their thermoresponsive nature. nih.govacs.orgnih.govresearchgate.net These materials can swell or deswell in response to changes in temperature. nih.govacs.orgnih.govresearchgate.net This property allows for the controlled release of the adsorbed organoiodine compounds by simply changing the temperature of the system. nih.govacs.orgnih.govresearchgate.net This technology could be applied to recover valuable iodine-containing products, catalysts, or remove harmful organoiodine compounds from wastewater. nih.govacs.orgnih.govresearchgate.net

Q & A

Basic: What synthetic routes are available for preparing 3-Chloro-2-iodo-5-nitrotoluene, and how do reaction conditions influence yield?

Methodological Answer:

A stepwise halogenation-nitration approach is commonly employed.

Chlorination : Introduce chlorine at the 3-position of toluene via electrophilic substitution using Cl₂/FeCl₃ under anhydrous conditions (40–60°C). Monitor completion via TLC.

Nitration : Add HNO₃/H₂SO₄ at 0–5°C to install the nitro group at the 5-position. Excess acid or elevated temperatures may lead to byproducts like dinitro derivatives.

Iodination : Use KI/CuI in DMF at 80°C to substitute hydrogen at the 2-position. Iodine’s steric bulk requires precise stoichiometry to avoid over-iodination.

Key Considerations :

- Purify intermediates via column chromatography (hexane:EtOAc 4:1).

- Optimize temperature and reagent ratios using Design of Experiments (DoE) to maximize yield (typically 60–75% overall).

Basic: Which spectroscopic and computational methods validate the structure of this compound?

Methodological Answer:

Combine experimental and theoretical techniques:

- ¹H/¹³C NMR : Compare experimental shifts with computed values (DFT/B3LYP/6-31G(d)) to confirm substituent positions. The iodine atom induces deshielding (~δ 140–150 ppm for C-2 in ¹³C NMR).

- FTIR : Identify NO₂ asymmetric stretching (~1530 cm⁻¹) and C–I stretching (~500 cm⁻¹). Use scaled harmonic frequencies (scaling factor 0.961 for B3LYP/6-31G(d)) .

- Mass Spectrometry : ESI-MS in positive mode should show [M+H]⁺ at m/z 322 (C₇H₅ClINO₂⁺).

Advanced: How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

The nitro group (-NO₂) is a strong electron-withdrawing group (EWG), activating the aromatic ring toward nucleophilic substitution at the 2-iodo position.

- Buchwald–Hartwig Amination : Use Pd(OAc)₂/XPhos (2 mol%) with DBU in toluene (100°C). The nitro group stabilizes the transition state, improving coupling efficiency (yield ~80%).

- Suzuki–Miyaura Coupling : Limited due to steric hindrance from iodine; employ microwave-assisted conditions (PdCl₂(dppf), K₂CO₃, DMF/H₂O, 120°C) to enhance aryl boronate insertion.

Contradiction Note : Conflicting reports exist on iodine’s stability under basic conditions—monitor for potential dehalogenation via GC-MS.

Advanced: What computational strategies predict regioselectivity in further functionalization of this compound?

Methodological Answer:

Employ density functional theory (DFT) to model reaction pathways:

Electrostatic Potential Maps : Identify electron-deficient regions (e.g., para to -NO₂) for nucleophilic attack.

Transition State Analysis : Calculate activation energies for substitutions at Cl (3-position) vs. I (2-position). Iodine’s lower bond dissociation energy favors its displacement.

Solvent Effects : Simulate polar aprotic solvents (DMF, DMSO) using the SMD model to assess solvation’s role in stabilizing intermediates.

Validation : Compare computed vs. experimental regioselectivity ratios (e.g., 4:1 I/Cl substitution in amination reactions) .

Advanced: How can conflicting crystallographic and spectroscopic data on nitro-aromatic compounds be resolved?

Methodological Answer:

Address discrepancies via:

- Single-Crystal XRD : Resolve ambiguity in substituent positions caused by dynamic effects in solution-phase NMR.

- Inelastic Neutron Scattering (INS) : Probe low-frequency vibrations (e.g., C–I bending) to refine computational models.

- Multivariate Analysis : Apply PCA to correlate IR/Raman spectra with crystallographic data from analogs like 1-Chloro-5-fluoro-4-iodo-2-nitrobenzene .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods to avoid dermal/ocular exposure.

- Waste Disposal : Quench nitro groups with 10% NaHSO₃ before aqueous disposal.

- Spill Management : Absorb with vermiculite, avoiding combustion (nitro compounds are explosive).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.